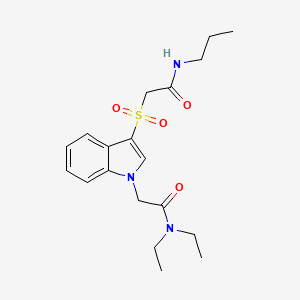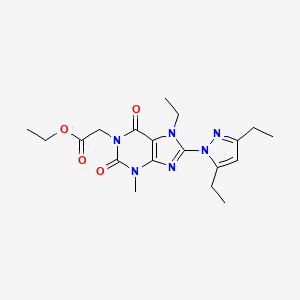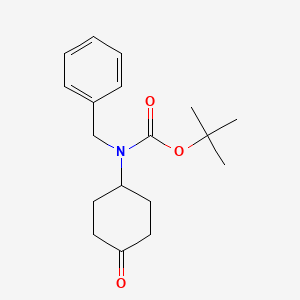![molecular formula C20H17NO4 B2677828 (2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one CAS No. 1200542-01-3](/img/structure/B2677828.png)
(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an indole derivative with a molecular weight of 335.35 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The compound has a complex structure that includes a 5-methoxy-1-methyl-1H-indol-3-yl group . The structure of similar indole derivatives has shown similar NMR splitting patterns and δ-values as that of indomethacin .Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.35 . It is recommended to be stored at room temperature . Predicted properties include a boiling point of 594.2° C at 760 mmHg and a density of 1.3 g/cm^3 .Applications De Recherche Scientifique
Receptor Affinity and Synthesis
- Benzofuran analogues of hallucinogens like 5-methoxy-N,N-dimethyltryptamine have been synthesized and evaluated for their affinity at serotonin 5-HT2 and 5-HT1A receptors. These studies indicate that benzofurans may offer a useful framework for designing serotonin receptor ligands, highlighting their potential in neuroscience research and drug development (Tomaszewski et al., 1992).
Novel Compounds from Natural Sources
- Research on mangrove endophytic fungi yielded two new compounds, illustrating the role of natural products in discovering novel chemical entities with potential antimicrobial and antitumor activities. This underscores the importance of biodiversity in medicinal chemistry (Xia et al., 2011).
Aromaticity and Chemical Properties
- Studies on the hydrolysis of methyl ethers derived from heterocyclic compounds provide insights into aromaticity and chemical reactivity. Such investigations contribute to our understanding of chemical stability and reactivity, essential for developing new synthetic methods and materials (Capon & Lew, 1992).
Imaging and Diagnostic Applications
- The synthesis of benzofuran-based compounds for potential use as PET (Positron Emission Tomography) imaging probes for enzymes like PIM1 highlights the intersection of organic synthesis and biomedical imaging. Such research is crucial for advancing diagnostic tools and therapeutic monitoring (Gao et al., 2013).
Anticholinesterase Agents
- Novel anticholinesterase compounds based on furobenzofuran and methanobenzodioxepine skeletons demonstrate the ongoing search for more effective treatments for diseases like Alzheimer's. This research exemplifies the application of organic chemistry in developing new therapeutic agents (Luo et al., 2005).
Mécanisme D'action
Indole derivatives have been studied for their anti-inflammatory activity, analgesic activity, ulcerogenic activity, lipid peroxidation, ulcer index, and cyclooxygenase expression activities . One study found that an indole derivative selectively inhibited COX-2 expression and provided gastric sparing activity .
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-11-6-13(22)8-17-19(11)20(23)18(25-17)7-12-10-21(2)16-5-4-14(24-3)9-15(12)16/h4-10,22H,1-3H3/b18-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZKUUQOLKDAGO-WSVATBPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CN(C4=C3C=C(C=C4)OC)C)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2677746.png)



![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2677752.png)
![(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2677753.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethanone;hydrochloride](/img/structure/B2677754.png)
![1-[5-(trityloxy)-2,5-dihydro-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2677755.png)
![5-[(4-Chlorophenyl)methyl]-2-imino-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B2677756.png)

![3-(3-methoxyphenyl)-1-methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2677760.png)


